5-(Bromodichloromethyl)-3,4,5-trichloro-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromodichloromethyl)-3,4,5-trichloro-2(5H)-furanone is a halogenated furanone compound It is known for its unique chemical structure, which includes multiple halogen atoms, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromodichloromethyl)-3,4,5-trichloro-2(5H)-furanone typically involves the bromination and chlorination of furanone derivatives. The process often starts with a furanone precursor, which undergoes halogenation reactions under controlled conditions. For instance, bromination can be achieved using bromine or bromine-containing reagents, while chlorination can be performed using chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions, where the furanone precursor is subjected to bromination and chlorination in reactors. The reaction conditions, such as temperature, pressure, and the concentration of halogenating agents, are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Bromodichloromethyl)-3,4,5-trichloro-2(5H)-furanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state furanones, while reduction can produce less halogenated derivatives.
Scientific Research Applications
5-(Bromodichloromethyl)-3,4,5-trichloro-2(5H)-furanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5-(Bromodichloromethyl)-3,4,5-trichloro-2(5H)-furanone involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 5-Bromo-2-chlorobenzonitrile
- 5-Bromo-2-chlorobenzene
Uniqueness
5-(Bromodichloromethyl)-3,4,5-trichloro-2(5H)-furanone is unique due to its multiple halogen atoms and furanone ring structure. This combination of features gives it distinct chemical and biological properties compared to other similar compounds. Its high degree of halogenation makes it particularly interesting for research in fields such as organic synthesis, medicinal chemistry, and materials science.
Properties
CAS No. |
89167-63-5 |
---|---|
Molecular Formula |
C5BrCl5O2 |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
5-[bromo(dichloro)methyl]-3,4,5-trichlorofuran-2-one |
InChI |
InChI=1S/C5BrCl5O2/c6-5(10,11)4(9)2(8)1(7)3(12)13-4 |
InChI Key |
CPQSNKPSBAQYBF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(OC1=O)(C(Cl)(Cl)Br)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.